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# Bicyclo[2.2.2]octane-2-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Bicyclo[2.2.2]octane-2-carbonitrile

Cat. No.: B3056197

CAS Number: 6962-74-9

Chemical Formula: C9H13N

Molecular Weight: 135.21 g/mol

This technical guide provides an in-depth overview of **Bicyclo[2.2.2]octane-2-carbonitrile**, a key bicyclic organic compound. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, encompassing its chemical and physical properties, detailed synthesis protocols, and its applications in medicinal chemistry.

## Physicochemical and Spectroscopic Data

The inherent structural rigidity of the bicyclo[2.2.2]octane framework imparts unique physicochemical characteristics to its derivatives. These properties are crucial for their application in the design of novel therapeutic agents.



Property	Value	Reference
CAS Number	6962-74-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1]
Molecular Weight	135.21 g/mol	[1]
XLogP3	2.5	[1]
Topological Polar Surface Area	23.8 Ų	[1]

Spectroscopic analysis is fundamental for the structural elucidation and characterization of **Bicyclo[2.2.2]octane-2-carbonitrile** and its derivatives.

Spectroscopic Data	Key Features	Reference
FTIR Spectroscopy	The presence of a nitrile group is characterized by a distinctive stretching vibration band around 2200 cm <sup>-1</sup> .	[1][2]
NMR Spectroscopy	<sup>1</sup> H and <sup>13</sup> C NMR are instrumental in determining the stereochemistry of substituted derivatives through the analysis of coupling constants.	[2]
Mass Spectrometry	Used for the confirmation of the molecular weight and to study the fragmentation patterns of the bicyclic structure and its derivatives.[2]	

## Experimental Protocols: Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile

The synthesis of the bicyclo[2.2.2]octane core is a critical step in the development of novel compounds based on this scaffold. The Diels-Alder reaction is a primary and efficient method



for constructing this bicyclic system.

#### **Diels-Alder Reaction Protocol**

A common and effective route to synthesize the unsaturated precursor, Bicyclo[2.2.2]oct-2-ene-2-carbonitrile, involves a Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile. The saturated target compound can then be obtained via hydrogenation.

#### Materials:

- 1,3-cyclohexadiene
- Acrylonitrile
- Scandium(III) triflate (Sc(OTf)₃) 10 mol%
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- · Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Diels-Alder Cycloaddition:
  - In a round-bottom flask, dissolve 1,3-cyclohexadiene and acrylonitrile in dichloromethane at 0°C.
  - Add scandium(III) triflate (10 mol%) to the solution.
  - Stir the reaction mixture at 0°C for 12 hours.



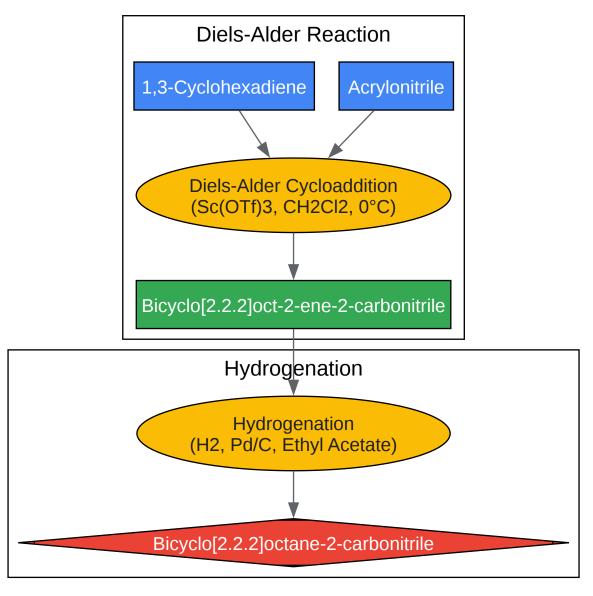




- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Bicyclo[2.2.2]oct-2-ene-2-carbonitrile.
- Hydrogenation:
  - Dissolve the obtained Bicyclo[2.2.2]oct-2-ene-2-carbonitrile in ethyl acetate.
  - Add a catalytic amount of palladium on carbon (Pd/C).
  - Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
  - Filter the reaction mixture through a pad of Celite to remove the catalyst.
  - Evaporate the solvent to obtain **Bicyclo[2.2.2]octane-2-carbonitrile**.



#### Synthesis of Bicyclo[2.2.2]octane-2-carbonitrile



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Synthetic pathway for **Bicyclo[2.2.2]octane-2-carbonitrile**.

## **Applications in Drug Discovery and Development**

The rigid bicyclo[2.2.2]octane scaffold is of significant interest in medicinal chemistry as it can act as a non-planar, saturated bioisostere for aromatic rings, potentially improving the pharmacokinetic properties of drug candidates.[3] Derivatives of this core structure have been explored for a range of therapeutic applications.



### **Anticancer Drug Development**

The bicyclo[2.2.2]octane framework has been incorporated into novel compounds with potential anticancer activity.[2] These derivatives have been investigated for their ability to bind to cancer cell receptors with enhanced affinity.[2] For instance, spiro-bicyclo[2.2.2]octane derivatives have been synthesized as mimetics of the potent anticancer agent paclitaxel.[4][5] Furthermore, various bicyclo derivatives have been studied for their interaction with Vascular Endothelial Growth Factor (VEGF) receptors, which are implicated in tumor angiogenesis.[6]

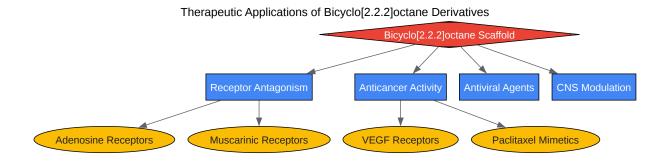
#### **Receptor Antagonists**

Derivatives of the bicyclo[2.2.2]octane scaffold have shown promise as receptor antagonists for various targets. They have been explored as adenosine receptor antagonists, which are relevant in the treatment of conditions like asthma and cardiovascular diseases.[2] Additionally, 1-aza-bicyclo[2.2.2]octane derivatives have been developed as potent and long-acting muscarinic receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD).[7]

## **Neurological and Antiviral Applications**

The bicyclo[2.2.2]octane structure has been utilized in the development of agents targeting the central nervous system. For example, 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid has been shown to selectively affect neutral amino acid levels in the cerebral cortex.[8] Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid have served as scaffolds for the development of antiviral agents.[8]





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Overview of therapeutic targets for bicyclo[2.2.2]octane derivatives.

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